

In-Depth Technical Guide: 8-Bromo-2-phenylquinazoline (CAS 1956334-61-4)

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Compound of Interest

Compound Name: **8-Bromo-2-phenylquinazoline**

Cat. No.: **B15063263**

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves as a technical overview of **8-Bromo-2-phenylquinazoline**, a heterocyclic compound of interest within the broader class of quinazolines, which are noted for their diverse pharmacological activities. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide synthesizes information on closely related quinazoline analogues to provide a foundational understanding of its potential properties, synthesis, and biological significance.

Chemical and Physical Properties

While specific, experimentally determined data for **8-Bromo-2-phenylquinazoline** is not extensively published, the fundamental properties can be inferred from its structure.

Quantitative data for closely related compounds are presented to offer a comparative baseline.

Table 1: Physicochemical Properties of **8-Bromo-2-phenylquinazoline** and Related Analogues

Property	8-Bromo-2-phenylquinazoline	8-Bromo-2-methylquinoline	2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
CAS Number	1956334-61-4[1]	Not specified	Not specified
Molecular Formula	C ₁₄ H ₉ BrN ₂	C ₁₀ H ₈ BrN[2]	C ₁₅ H ₈ BrFN ₂ O ₂
Molecular Weight	~285.14 g/mol	Not specified	Not specified
IUPAC Name	8-Bromo-2-phenylquinazoline	8-bromo-2-methylquinoline[2]	2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid[3]
Melting Point	Data not available	342–343 K[2]	Data not available
Solubility	Data not available	Soluble in ethanol[2]	Data not available

Synthesis and Experimental Protocols

A general synthesis strategy for quinazoline derivatives often involves the condensation of anthranilamide precursors with appropriate aldehydes or related compounds. A patent for the synthesis of quinazolinone compounds describes a method using anthranilamide compounds with primary, secondary, or tertiary amines, catalyzed by a Bronsted acid and using molecular oxygen as an oxidizing agent. This approach is highlighted as environmentally friendly with high product yield and selectivity[4].

While a specific protocol for **8-Bromo-2-phenylquinazoline** is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established quinazoline synthesis methodologies.

Conceptual Experimental Workflow for Synthesis

Caption: Conceptual workflow for the synthesis of **8-Bromo-2-phenylquinazoline**.

Potential Biological Activity and Signaling Pathways

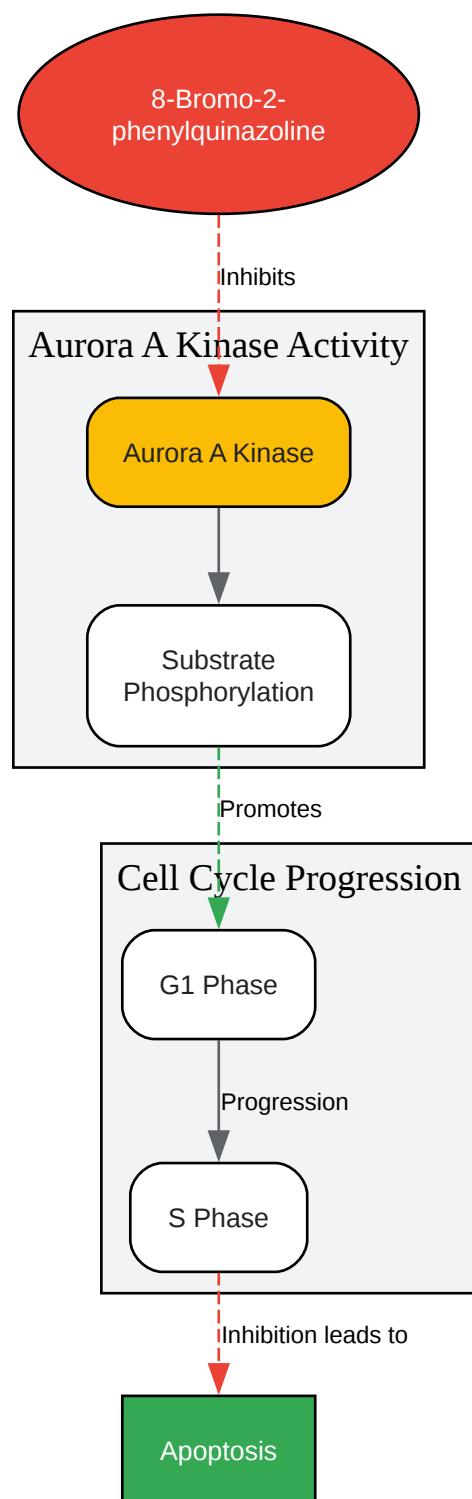
The quinazoline core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include roles as anticancer agents, anti-inflammatory compounds, and antagonists for various receptors.

Research on 2-phenylquinazoline analogues has identified them as potential anti-prion agents, suggesting they may interfere with the aggregation of protease-resistant proteins[5]. These analogues appear to act through a distinct mechanism compared to other anti-prion compounds, potentially binding to a different site on the prion protein[5].

Furthermore, a study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a structurally related compound, identified it as a selective inhibitor of Aurora A kinase[3]. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cell lines, such as MCF-7[3]. The docking studies from this research revealed that the quinazoline motif binds to the hinge region of the kinase, with the bromo-substituted phenyl ring engaging an external pocket[3].

Hypothesized Signaling Pathway Inhibition

Based on the activity of related compounds, **8-Bromo-2-phenylquinazoline** could potentially inhibit cell proliferation pathways regulated by kinases like Aurora A.



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Caption: Hypothesized inhibition of the Aurora A kinase pathway.

Future Research Directions

Given the pharmacological potential of the quinazoline scaffold, further investigation into **8-Bromo-2-phenylquinazoline** is warranted. Key areas for future research include:

- Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full analytical characterization (NMR, MS, HPLC).
- In Vitro Biological Screening: Screening against a panel of kinases and other relevant biological targets to identify primary mechanisms of action.
- Cell-Based Assays: Evaluation of its effects on cell proliferation, apoptosis, and cell cycle in various cancer cell lines.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand the contribution of the bromo and phenyl substituents to biological activity.

This technical guide provides a foundational starting point for researchers interested in **8-Bromo-2-phenylquinazoline**. While specific data is currently sparse, the rich chemistry and pharmacology of the quinazoline class of compounds suggest that this particular molecule may hold significant potential for further scientific and therapeutic exploration.

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